molecular formula C13H14N6O2S B2580897 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine CAS No. 910443-25-3

8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No. B2580897
CAS RN: 910443-25-3
M. Wt: 318.36
InChI Key: LHRPUXGQHIRELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine, also known as PRTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell migration and invasion. 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine has also been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is its high purity, which makes it suitable for use in various lab experiments. 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is also relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is its low solubility, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the research of 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine. One potential direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Another direction is to explore the use of 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine and to identify potential side effects associated with its use.
Conclusion:
In conclusion, 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a promising chemical compound with potential applications in various fields, particularly in cancer research. Its high purity, stability, and ability to inhibit GSK-3β make it a valuable tool for investigating the molecular mechanisms of various cellular processes. Further research is needed to fully understand the potential of 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine and to identify its limitations and potential side effects.

Synthesis Methods

The synthesis method of 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves the reaction of 3-amino-5H-[1,2,4]triazino[5,6-b]indole with pyrrolidine-1-sulfonyl chloride in the presence of a base. The reaction yields 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine as a white solid with a purity of over 99%.

Scientific Research Applications

8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

8-pyrrolidin-1-ylsulfonyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c14-13-16-12-11(17-18-13)9-7-8(3-4-10(9)15-12)22(20,21)19-5-1-2-6-19/h3-4,7H,1-2,5-6H2,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRPUXGQHIRELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

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